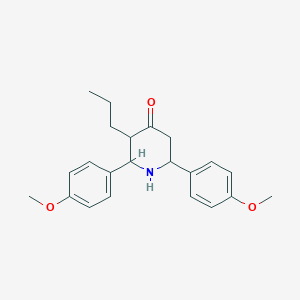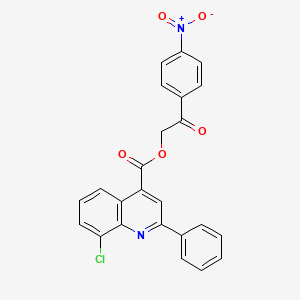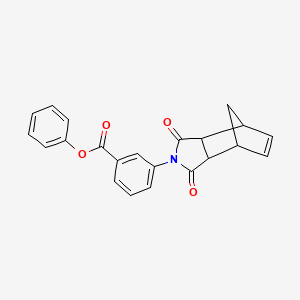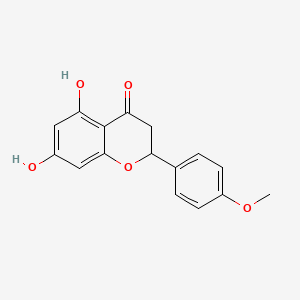
Decylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylurea is an organic compound belonging to the class of ureas, which are characterized by the presence of two amine groups joined by a carbonyl (C=O) functional group. The chemical formula for this compound is C11H24N2O . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decylurea can be synthesized through the reaction of decylamine with urea under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the urea linkage. The general reaction can be represented as: [ \text{Decylamine} + \text{Urea} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to ensure efficient conversion of reactants. The process conditions often include temperatures ranging from 150 to 250°C and pressures between 5 to 25 MPa .
Analyse Chemischer Reaktionen
Types of Reactions: Decylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce decylamines.
Wissenschaftliche Forschungsanwendungen
Decylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Decylurea involves its interaction with specific molecular targets. For instance, this compound has been shown to inhibit bifunctional epoxide hydrolase 2, an enzyme involved in the metabolism of epoxides . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.
Vergleich Mit ähnlichen Verbindungen
Dicyclohexylurea: Another urea derivative with similar structural features but different applications.
N-Cyclohexyl-N’-Decylurea: A compound closely related to Decylurea, known for its use in pharmaceutical research.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which imparts unique properties and applications. Its ability to inhibit certain enzymes and its potential therapeutic effects make it a compound of significant interest in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
17450-44-1 |
|---|---|
Molekularformel |
C11H24N2O |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
decylurea |
InChI |
InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-13-11(12)14/h2-10H2,1H3,(H3,12,13,14) |
InChI-Schlüssel |
HHCZYYBKCPWBMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15151047.png)
![N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B15151051.png)
![Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-](/img/structure/B15151053.png)
![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B15151076.png)





![4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one](/img/structure/B15151114.png)
![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
